molecular formula C23H25NO B7537433 Adamantane-1-carboxylic acid biphenyl-2-ylamide

Adamantane-1-carboxylic acid biphenyl-2-ylamide

Cat. No. B7537433
M. Wt: 331.4 g/mol
InChI Key: CNHVTIQFJGRZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adamantane-1-carboxylic acid biphenyl-2-ylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of Adamantane-1-carboxylic acid biphenyl-2-ylamide is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the progression of neurological disorders. The compound may also interact with metal ions in biological systems, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that Adamantane-1-carboxylic acid biphenyl-2-ylamide has a range of biochemical and physiological effects. In particular, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Adamantane-1-carboxylic acid biphenyl-2-ylamide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving Adamantane-1-carboxylic acid biphenyl-2-ylamide. One area of interest is the development of new drug candidates for the treatment of neurological disorders. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of research.
Conclusion:
In conclusion, Adamantane-1-carboxylic acid biphenyl-2-ylamide is a promising compound with potential applications in various fields of scientific research. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of Adamantane-1-carboxylic acid biphenyl-2-ylamide involves the reaction of adamantane-1-carboxylic acid with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, resulting in the formation of the desired compound. This method has been optimized to produce high yields of the compound with minimal side reactions.

Scientific Research Applications

Adamantane-1-carboxylic acid biphenyl-2-ylamide has been extensively studied for its potential applications in various fields of scientific research. In particular, the compound has shown promise as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-(2-phenylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-21-9-5-4-8-20(21)19-6-2-1-3-7-19/h1-9,16-18H,10-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHVTIQFJGRZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-1-carboxylic acid biphenyl-2-ylamide

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